molecular formula C7H4ClF2NO B1645804 6-Chloro-2,3-difluorobenzamide CAS No. 1373920-98-9

6-Chloro-2,3-difluorobenzamide

Cat. No. B1645804
CAS RN: 1373920-98-9
M. Wt: 191.56 g/mol
InChI Key: RHWJPOYPLMCHEU-UHFFFAOYSA-N
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Description

“6-Chloro-2,3-difluorobenzamide” is a chemical compound with the molecular formula C7H4ClF2NO . It is related to the class of organic compounds known as aminobenzoic acids and derivatives . These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2,3-difluorobenzamide” has been analyzed using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The optimized molecular crystal structures were determined on the basis of DFT calculations using B3LYP/6-311+G (2d,p) functional .

Scientific Research Applications

I have conducted searches to find detailed applications of 6-Chloro-2,3-difluorobenzamide in scientific research, but unfortunately, the available information is quite limited and does not provide a comprehensive analysis focusing on unique applications for this compound.

However, compounds similar to 6-Chloro-2,3-difluorobenzamide, such as 2,6-Difluorobenzaldehyde and 2,3-Difluorobenzoyl chloride , are used in chemical synthesis and reactions for creating various derivatives that may have potential applications in pharmaceuticals, agrochemicals, and material science .

Safety And Hazards

The safety data sheet for “6-Chloro-2,3-difluorobenzamide” suggests that personal protective equipment should be worn to avoid dust formation and inhalation . It also suggests avoiding getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

6-chloro-2,3-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWJPOYPLMCHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300754
Record name Benzamide, 6-chloro-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-difluorobenzamide

CAS RN

1373920-98-9
Record name Benzamide, 6-chloro-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373920-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 6-chloro-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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